molecular formula C26H20FN3O3 B3019485 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide CAS No. 920157-41-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B3019485
CAS No.: 920157-41-1
M. Wt: 441.462
InChI Key: RULJPKNHAXSPBO-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene coreThe pyridazinyl group is then introduced through a nucleophilic substitution reaction, using appropriate fluorinated pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are also essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or nucleic acids, enabling the visualization of biological processes. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide
  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and sensing. Additionally, the presence of the pyridazinyl group enhances its chemical reactivity, allowing for diverse modifications and applications.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c27-18-11-9-17(10-12-18)21-13-14-24(30-29-21)32-16-15-28-26(31)25-19-5-1-3-7-22(19)33-23-8-4-2-6-20(23)25/h1-14,25H,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULJPKNHAXSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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